5beta-Spirostan
Description
5β-Spirostan is a steroidal sapogenin characterized by a spirostan skeleton, which features a unique 27-carbon structure with a fused six-membered (tetracyclic) ring system and an additional oxygen-containing spiroketal side chain (Figure 1). The "5β" designation refers to the stereochemical orientation of the hydrogen atom at the C-5 position, distinguishing it from the 5α-epimer. This structural nuance significantly influences its physicochemical properties and biological interactions .
5β-Spirostan derivatives, such as 25(S/R)-5β-spirostan-3β,12β-diol (isolated from Yucca schidigera), often exist as glycosides, where sugar moieties are attached at hydroxyl groups (e.g., 3-O-β-D-xylopyranosyl(1→3)-[β-D-glucopyranosyl(1→2)]-β-D-glucopyranoside) . These glycosylated forms are pivotal in plant defense mechanisms and have been studied for their bioactivity, including antifungal and anti-inflammatory properties .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane] |
InChI |
InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17?,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
INLFWQCRAJUDCR-XPCNEENDSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CCCC5)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The spirostan backbone differentiates 5β-Spirostan from other steroidal compounds. Below is a comparative analysis with structurally related molecules:
Physicochemical Properties
Molecular Weight :
Solubility :
Key Research Findings
Stereochemical Impact : The 5β-H configuration in 5β-Spirostan reduces membrane fluidity compared to 5α-epimers, affecting its interaction with cholesterol in fungal membranes .
Glycosylation Effects : Glycosylation at C-3 in 5β-Spirostan derivatives enhances bioavailability and target specificity in plant-defense mechanisms .
Synthetic Modifications : 5β-Dutasteride’s trifluoromethyl groups improve metabolic stability, highlighting the role of halogenation in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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